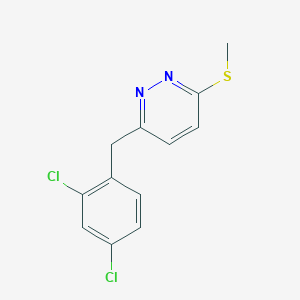

3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine

描述

3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is a chemical compound characterized by the presence of a dichlorobenzyl group and a methylsulfanyl group attached to a pyridazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-(methylsulfanyl)pyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions

3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine undergoes several types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The dichlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

Reduction: Lithium aluminum hydride; reaction temperature0-25°C.

Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature50-80°C.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is a chemical compound with the molecular formula . It consists of a pyridazine core with a dichlorobenzyl group and a methylsulfanyl group. The compound falls under the category of heterocyclic compounds, recognized for their wide-ranging use in both agrochemicals and pharmaceuticals.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups. Key reactions include those significant for synthetic pathways in developing derivatives with enhanced biological activity or improved stability.

Potential Applications

This compound has potential applications in various fields:

- Developing derivatives with enhanced biological activity

- Creating derivatives with improved stability

- Pharmaceutical research

- Agrochemical research

Interactions with Biological Targets

Studies are being done to understand how this compound interacts with biological targets to understand its mechanism of action. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile | Contains a methylthio group and pyridine | Exhibits different biological activity profiles |

| 3-(2,4-Dichlorobenzyl)-6-(pyridin-2-yl)pyridazine | Lacks the methylsulfanyl group | May have distinct pharmacological properties |

| 3-(2-Furyl)-6-(methylsulfanyl)pyridazine | Features a furan ring instead of benzyl | Potentially different reactivity and stability |

作用机制

The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell lysis and death. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

3-(2,4-Dichlorobenzyl)-4-methyl-4H-1,2,4-triazole: Similar structure with a triazole ring instead of a pyridazine ring.

2,4-Dichlorobenzyl alcohol: Contains the dichlorobenzyl group but lacks the pyridazine and methylsulfanyl groups.

Uniqueness

3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is unique due to the combination of the dichlorobenzyl and methylsulfanyl groups attached to the pyridazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

生物活性

3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine core substituted with a dichlorobenzyl group and a methylsulfanyl group. This unique structure may contribute to its biological properties, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds with similar structures often exert their effects by inhibiting specific enzymes or receptors involved in disease processes. The exact mechanism for this particular compound remains less documented but is expected to involve modulation of enzymatic activity or receptor binding.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with cellular processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The cytotoxicity is often measured using the MTT assay, which assesses cell viability.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| This compound | MCF-7 | TBD |

| This compound | HeLa | TBD |

Note: Specific IC50 values for this compound were not available in the reviewed literature.

Case Studies and Research Findings

- Anticancer Studies : In a study evaluating the cytotoxic effects of various pyridazine derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cells. These findings suggest that structural modifications can enhance anticancer activity.

- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyridazine ring significantly improved antibacterial efficacy.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in developing new antimicrobial and anticancer agents. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level can elucidate how this compound exerts its biological effects.

- In Vivo Evaluations : Assessing the efficacy and safety in animal models will be crucial before any clinical applications.

- Structure-Activity Relationship (SAR) Studies : Investigating how different substitutions affect biological activity can lead to the optimization of this compound for therapeutic use.

常见问题

Q. Basic: What are the established synthetic routes for 3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

A plausible synthesis involves sequential nucleophilic substitutions on a pyridazine core. Start with 3,6-dichloropyridazine (structural analog in ). First, substitute the 3-position chlorine with 2,4-dichlorobenzylthiol under basic conditions (e.g., NaH in DMF). Next, substitute the 6-position chlorine with methylsulfanyl using sodium thiomethoxide. Optimization includes:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control: Moderate heating (60–80°C) balances reactivity and side reactions.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Reference: Similar substitution strategies in sulfonamide derivatives () and regioselective functionalization ().

Q. Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure and substituent positions of this compound?

Methodological Answer:

- X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyridazine derivatives (e.g., reports single-crystal studies with R factor = 0.050).

- NMR spectroscopy:

- ¹H NMR: Integrate aromatic protons (7–8 ppm for dichlorobenzyl; 8–9 ppm for pyridazine).

- ¹³C NMR: Assign quaternary carbons (e.g., C-S at ~110–120 ppm).

- 2D techniques (COSY, HSQC): Resolve overlapping signals and confirm connectivity.

- IR spectroscopy: Identify C-S (600–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

- Mass spectrometry (HRMS): Validate molecular formula via exact mass.

Q. Advanced: How can computational methods predict reactivity and guide functionalization of the pyridazine ring?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, position 4 in 3,6-dichloropyridazine () is more reactive due to electron-withdrawing substituents.

- Molecular docking: Screen for potential biological targets (e.g., enzymes with sulfur-binding pockets).

- Reaction pathway modeling: Simulate transition states for substitutions to optimize catalysts (e.g., Pd for cross-couplings).

- Solvent effects: Use COSMO-RS to predict solvation energy and select optimal solvents.

Q. Advanced: What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies: Synthesize analogs with systematic variations (e.g., replacing methylsulfanyl with methoxy or halogens).

- Bioassay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability.

- Meta-analysis: Compare data across studies (e.g., ’s sulfonamide derivatives) to identify confounding factors (e.g., substituent electronic effects) .

Q. Advanced: How to achieve regioselective substitution on the pyridazine ring when introducing bulky groups like 2,4-dichlorobenzyl?

Methodological Answer:

- Directing groups: Install temporary protecting groups (e.g., Boc at position 6) to block undesired sites.

- Catalytic control: Use Pd-mediated cross-couplings (Suzuki or Buchwald-Hartwig) for selective arylations.

- Steric effects: Employ bulky bases (e.g., LDA) to favor substitution at less hindered positions.

- Microwave-assisted synthesis (): Enhances reaction efficiency and selectivity.

Q. Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation.

- Moisture control: Use desiccants (silica gel) in sealed containers.

- Thermal stability: Differential Scanning Calorimetry (DSC) can determine decomposition thresholds (e.g., >150°C).

- Handling: Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .

Q. Advanced: How can cross-coupling reactions diversify substituents on the pyridazine core?

Methodological Answer:

- Suzuki-Miyaura: Replace chlorine at position 6 with aryl/heteroaryl boronic acids (e.g., ’s chlorophenyl derivatives).

- Buchwald-Hartwig amination: Introduce amines at position 3 using Pd-XPhos catalysts.

- Ullmann coupling: Attach electron-rich aryl groups under CuI/L-proline catalysis.

- Optimization: Screen ligands (e.g., SPhos) and solvents (toluene/DMF) for high yields.

属性

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-6-methylsulfanylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S/c1-17-12-5-4-10(15-16-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMFDUGXIUPYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204223 | |

| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241132-71-8 | |

| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241132-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。